molecular formula C2H3IO2 B1512808 2-iodoacetic acid CAS No. 286367-80-4

2-iodoacetic acid

Cat. No.: B1512808
CAS No.: 286367-80-4
M. Wt: 186.941 g/mol
InChI Key: JDNTWHVOXJZDSN-VQEHIDDOSA-N
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Description

2-Iodoacetic acid is an organic compound with the chemical formula ICH₂CO₂H. It is a derivative of acetic acid and is known for its high reactivity due to the presence of the iodine atom. This compound is toxic and acts as an alkylating agent, making it useful in various biochemical applications .

Biochemical Analysis

Biochemical Properties

Iodoacetic acid-1-13C is known to react with cysteine residues in proteins . This interaction can lead to the modification of these proteins, affecting their function and potentially influencing biochemical reactions within the cell .

Cellular Effects

Iodoacetic acid-1-13C has been shown to have significant effects on cells. For instance, it has been found to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a decrease in cellular lactate production . This can have a profound impact on cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Iodoacetic acid-1-13C involves its interaction with the sulfhydryl group of GAPDH, inhibiting this enzyme and disrupting glycolysis . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iodoacetic acid-1-13C can change over time. For example, exposure to this compound has been shown to cause a delayed cell death that is detectable after 90 minutes of incubation .

Dosage Effects in Animal Models

In animal models, the effects of Iodoacetic acid-1-13C can vary with different dosages. For instance, in a study involving cats, it was found that a single ear vein injection of Iodoacetic acid-1-13C led to complete blindness, indicating a significant effect on the photoreceptor cells .

Metabolic Pathways

Iodoacetic acid-1-13C is involved in the glycolytic pathway due to its ability to inhibit GAPDH . This can affect the metabolic flux and levels of metabolites within the cell .

Preparation Methods

Chemical Reactions Analysis

2-Iodoacetic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Iodoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

2-Iodoacetic acid exerts its effects primarily through alkylation. It reacts with the thiol groups of cysteine residues in proteins, forming S-carboxymethyl derivatives. This modification can inhibit the activity of enzymes, such as glyceraldehyde-3-phosphate dehydrogenase, by blocking the active site cysteine . Additionally, it can disrupt cellular processes by inducing DNA damage and affecting reproductive regulatory factors .

Comparison with Similar Compounds

2-Iodoacetic acid is part of a family of haloacetic acids, which include:

  • Chloroacetic acid
  • Bromoacetic acid
  • Fluoroacetic acid
  • Iodoacetamide

Compared to these compounds, this compound is more reactive due to the larger size and higher reactivity of the iodine atom. This makes it a more potent alkylating agent, but also more toxic .

Properties

IUPAC Name

2-iodoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNTWHVOXJZDSN-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746142
Record name Iodo(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.941 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-80-4
Record name Iodo(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-80-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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